molecular formula C15H18N2O2 B330020 N-(2-CYCLOPROPANEAMIDO-5-METHYLPHENYL)CYCLOPROPANECARBOXAMIDE

N-(2-CYCLOPROPANEAMIDO-5-METHYLPHENYL)CYCLOPROPANECARBOXAMIDE

Cat. No.: B330020
M. Wt: 258.32 g/mol
InChI Key: ADIKLDUKSYMZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-CYCLOPROPANEAMIDO-5-METHYLPHENYL)CYCLOPROPANECARBOXAMIDE is a complex organic compound with the molecular formula C15H18N2O2 This compound is known for its unique structure, which includes a cyclopropylcarbonyl group and a cyclopropanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYCLOPROPANEAMIDO-5-METHYLPHENYL)CYCLOPROPANECARBOXAMIDE typically involves the reaction of 2-amino-5-methylbenzoic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the final product. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYCLOPROPANEAMIDO-5-METHYLPHENYL)CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylcarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-CYCLOPROPANEAMIDO-5-METHYLPHENYL)CYCLOPROPANECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-CYCLOPROPANEAMIDO-5-METHYLPHENYL)CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(cyclopropylcarbonyl)amino]benzamide
  • 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-[(cyclopropylcarbonyl)amino]-N-(4-phenylpyridin-3-yl)pyridine-4-carboxamide

Uniqueness

N-(2-CYCLOPROPANEAMIDO-5-METHYLPHENYL)CYCLOPROPANECARBOXAMIDE is unique due to its specific structural features, such as the presence of both cyclopropylcarbonyl and cyclopropanecarboxamide groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

N-[2-(cyclopropanecarbonylamino)-4-methylphenyl]cyclopropanecarboxamide

InChI

InChI=1S/C15H18N2O2/c1-9-2-7-12(16-14(18)10-3-4-10)13(8-9)17-15(19)11-5-6-11/h2,7-8,10-11H,3-6H2,1H3,(H,16,18)(H,17,19)

InChI Key

ADIKLDUKSYMZBW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC2)NC(=O)C3CC3

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC2)NC(=O)C3CC3

Origin of Product

United States

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